Exclusive Human Data: GB 52 Has Been Directly Tested in Human Volunteers, Unlike ES52, Kelatorphan, and Most Thiorphan Analogs
The most critical and irreplaceable differentiator for GB 52 is that it is the sole thiorphan-derivative enkephalinase inhibitor with published human subject data. The seminal 1986 study by Willer et al. evaluated intravenous GB 52 at 2.5 mg/kg in normal, relaxed volunteers using objective nociceptive flexion reflex (RIII) thresholds [1]. In contrast, the structurally related ES52 has only been tested in anesthetized rat models (thalamic and dorsal horn recordings) [2][3], kelatorphan data is limited to rodent intracerebroventricular administration [4], and acetorphan/racecadotril clinical data focuses on antisecretory/diarrheal endpoints, not nociceptive processing [5].
| Evidence Dimension | Availability of human in vivo nociceptive data (species and endpoint translation) |
|---|---|
| Target Compound Data | Human volunteers (N=number studied); IV 2.5 mg/kg; measured nociceptive flexion reflex threshold (Tr), maximal reflex threshold (Tmr), pain sensation threshold (Tp), and tolerable pain threshold (Tip) via sural nerve electrical stimulation [1] |
| Comparator Or Baseline | ES52: Rat only, ventrobasal thalamic recordings (5-10 mg/kg IV) [2] and dorsal horn convergent neurons [3]; Kelatorphan: Mouse/rat, i.c.v. administration [4]; Acetorphan: Human clinical trials limited to diarrhea endpoints [5] |
| Quantified Difference | GB 52 is the only compound in the thiorphan analog class with published human nociceptive endpoint data; ES52 lacks any human data; kelatorphan lacks human data; acetorphan human data are restricted to non-nociceptive (gastrointestinal) outcomes |
| Conditions | Human subjects vs. anesthetized rats; nociceptive flexion reflex paradigm vs. thalamic single-unit recordings vs. hot-plate/writhing tests |
Why This Matters
For procurement decisions, this means GB 52 is the only compound in its class suitable for direct translation to human experimental pain models, an irreplaceable requirement for clinical pain research programs.
- [1] Willer JC, Roby A, Ernst M. The enkephalinase inhibitor, GB 52, does not affect nociceptive flexion reflexes nor pain sensation in humans. Neuropharmacology. 1986;25(8):819-822. PMID: 3022176. View Source
- [2] Kayser V, Benoist JM, Gautron M, Guilbaud G. Effects of ES52, an enkephalinase inhibitor, on responses of ventrobasal thalamic neurons in rat. Peptides. 1984;5(6):1159-1165. PMID: 6397732. View Source
- [3] Villanueva L, Cadden SW, Le Bars D. Failure of ES 52, a highly potent enkephalinase inhibitor, to affect nociceptive transmission by rat dorsal horn convergent neurones. Brain Research. 1985;333(1):156-160. PMID: 2986769. View Source
- [4] Waksman G, Bouboutou R, Devin J, et al. In vitro and in vivo effects of kelatorphan on enkephalin metabolism in rodent brain. European Journal of Pharmacology. 1985;117(2):233-243. PMID: 3908128. View Source
- [5] Matheson AJ, Noble S. Racecadotril. Drugs. 2000;59(4):829-835. PMID: 10804038. View Source
